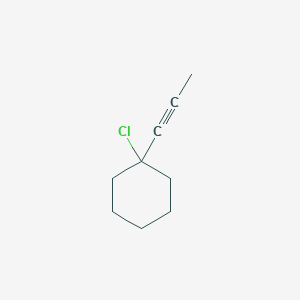
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chlorine atom and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane typically involves the chlorination of 1-(prop-1-yn-1-yl)cyclohexane. This can be achieved through the reaction of cyclohexane with propyne in the presence of a catalyst, followed by chlorination using chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The propynyl group can participate in addition reactions with hydrogen halides, resulting in the formation of haloalkanes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen bromide (HBr) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: 1-(prop-1-yn-1-yl)cyclohexanol.
Addition: 1-Bromo-1-(prop-1-yn-1-yl)cyclohexane.
Oxidation: 1-(prop-1-yn-1-yl)cyclohexanone or 1-(prop-1-yn-1-yl)cyclohexanoic acid.
Applications De Recherche Scientifique
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane involves its interaction with various molecular targets. The chlorine atom and propynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Propyn-1-yl)cyclohexanol: Similar structure but with a hydroxyl group instead of chlorine.
1-Chlorocyclohexene: Similar structure but without the propynyl group.
Uniqueness
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is unique due to the presence of both a chlorine atom and a propynyl group on the cyclohexane ring
Propriétés
Numéro CAS |
60820-36-2 |
|---|---|
Formule moléculaire |
C9H13Cl |
Poids moléculaire |
156.65 g/mol |
Nom IUPAC |
1-chloro-1-prop-1-ynylcyclohexane |
InChI |
InChI=1S/C9H13Cl/c1-2-6-9(10)7-4-3-5-8-9/h3-5,7-8H2,1H3 |
Clé InChI |
VENOCDIKVIWVFP-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1(CCCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


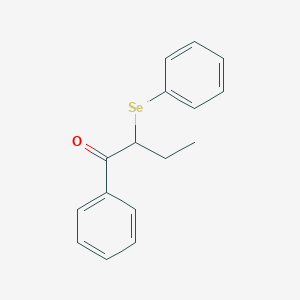
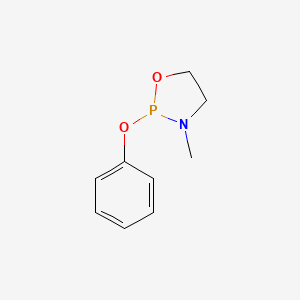
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

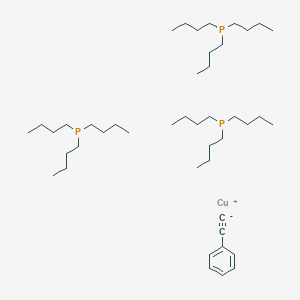
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
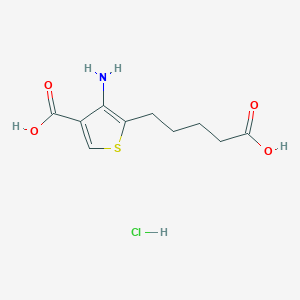
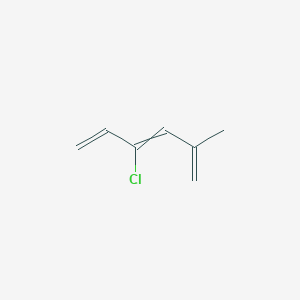
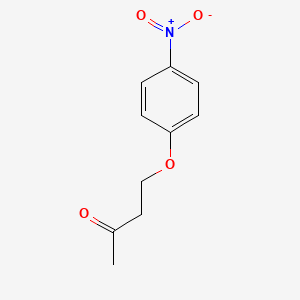
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)

